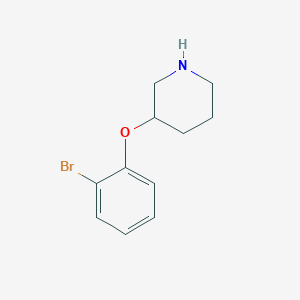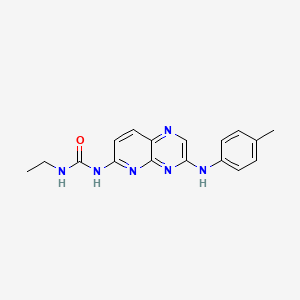![molecular formula C5H10BrNO B1612611 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 547716-11-0](/img/structure/B1612611.png)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
Vue d'ensemble
Description
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H10BrNO and its molecular weight is 180.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative
“(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates” ont été synthétisés et leur activité antiproliférative in vitro a été testée contre diverses cellules tumorales . Ces composés ont montré des résultats prometteurs en tant qu'agents inducteurs de l'apoptose sans provoquer de nécrose . Ils ont été testés sur une lignée cellulaire de cancer du col de l'utérus (CaSki), une lignée cellulaire de cancer du sein (MDA-MB231), une lignée cellulaire de cancer du poumon (SK-Lu-1) et des lymphocytes humains .
Organocatalyse asymétrique
“(1S,4S)-2,5-diazabicyclo[2.2.1]heptane” dérivés ont été utilisés comme organocatalyseurs efficaces dans la réaction de Biginelli énantiosélective . Cette réaction est une réaction à plusieurs composants qui produit la 3,4-dihydropyrimidin-2 (1H)-one (DHPM), un hétérocycle d'une grande importance en raison de son activité biologique intéressante .
Applications antibiotiques
Des dérivés du noyau bicyclique de “2,5-diazabicyclo[2.2.1]heptane” se sont avérés être biochimiquement actifs et ont été utilisés comme antibiotiques .
Agents vasodilatateurs
Certains dérivés de “2,5-diazabicyclo[2.2.1]heptane” ont été utilisés comme agents vasodilatateurs .
Agents antitumoraux
Certains dérivés de “2,5-diazabicyclo[2.2.1]heptane” ont été utilisés comme agents antitumoraux .
Intermédiaire pharmaceutique
“(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” est utilisé comme intermédiaire pharmaceutique actif .
Mécanisme D'action
Target of Action
Similar compounds such as camphane have been found to interact with enzymes like camphor 5-monooxygenase .
Mode of Action
The exact mode of action of (1S,4S)-2-Oxa-5-azabicyclo[22It is known that the compound belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenoids containing exactly 2 rings, which are fused to each other . The interaction of these compounds with their targets often results in changes to the target’s function, which can have downstream effects on cellular processes .
Propriétés
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEANTQLVIFWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586244 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547716-11-0 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)

![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)




rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)
